molecular formula C10H10N2O2S B129196 (1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid CAS No. 159222-24-9

(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

Número de catálogo: B129196
Número CAS: 159222-24-9
Peso molecular: 222.27 g/mol
Clave InChI: MCMIGLPXWPOCTD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a chemical compound that functions as a versatile biochemical building block in medicinal chemistry and drug discovery research. This benzoimidazole derivative is valued for its role in the synthesis of more complex molecules, particularly due to the reactive sulfanyl-acetic acid moiety attached to the nitrogen-methylated heterocyclic core. The 1-methyl-benzimidazole scaffold is a privileged structure in pharmacology, known for its ability to interact with various biological targets. According to supplier catalogs, this specific compound is offered as a high-purity material for research and development purposes (https://www.alfa.com/en/catalog/B25966/). Benzimidazole derivatives are extensively studied for a wide range of potential therapeutic activities, including antimicrobial, antiviral, and anticancer effects, making them crucial scaffolds in the development of new active pharmaceutical ingredients (APIs) (https://pubmed.ncbi.nlm.nih.gov//25801176/). The presence of the methyl group on the imidazole ring can influence the compound's electronic properties and metabolic stability, while the thioether-linked acetic acid chain provides a handle for further functionalization, such as amide coupling or esterification. Researchers utilize this compound in the design and synthesis of novel compounds for screening against enzyme targets or in cellular assays. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-12-8-5-3-2-4-7(8)11-10(12)15-6-9(13)14/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMIGLPXWPOCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355307
Record name [(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159222-24-9
Record name [(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthesis of the Benzimidazole Core with 1-Methyl Substitution

The benzimidazole scaffold serves as the foundational structure for this compound. A widely adopted method involves the condensation of o-phenylenediamine with acetic acid derivatives under acidic conditions. For example, the reaction of o-phenylenediamine with glacial acetic acid in toluene at reflux temperatures (110–120°C) for 2–12 hours yields 2-methylbenzimidazole as a key intermediate . The methyl group at the 1-position is introduced via alkylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This step typically occurs after ring formation to avoid competing side reactions.

Reaction Conditions:

  • Solvent: Toluene or ethanol

  • Temperature: 60–80°C for alkylation; 110–120°C for condensation

  • Catalyst: Concentrated hydrochloric acid (for condensation); potassium carbonate (for alkylation)

  • Yield: 78–85% for benzimidazole core formation

Introduction of the Sulfanyl Group

The sulfanyl (-S-) group at the 2-position is introduced through thiolation reactions. A common approach involves treating 1-methyl-1H-benzimidazole with thiourea or phosphorus pentasulfide (P₂S₅) in polar aprotic solvents. For instance, refluxing 1-methylbenzimidazole with thiourea in dimethylformamide (DMF) at 100°C for 6 hours generates the 2-thiol derivative . Alternatively, direct sulfuration using hydrogen sulfide gas under alkaline conditions has been reported, though this method requires stringent safety controls.

Key Parameters:

  • Thiolation Agent: Thiourea (cost-effective) or P₂S₅ (higher reactivity)

  • Solvent: DMF or N-methyl-2-pyrrolidone (NMP)

  • Reaction Time: 4–8 hours

  • Yield: 65–72% for 1-methyl-1H-benzimidazole-2-thiol

Attachment of the Acetic Acid Moiety

The final step involves coupling the sulfanyl group with an acetic acid derivative. This is achieved through nucleophilic substitution, where 1-methyl-1H-benzimidazole-2-thiol reacts with chloroacetic acid or its ethyl ester in the presence of a base. For example, stirring the thiol intermediate with ethyl chloroacetate in tetrahydrofuran (THF) and triethylamine at 50°C for 3 hours yields the ethyl ester precursor, which is subsequently hydrolyzed to the free acid using aqueous sodium hydroxide .

Optimized Protocol:

  • Alkylation:

    • Reagents: Ethyl chloroacetate (1.2 equiv), triethylamine (1.5 equiv)

    • Solvent: THF or acetone

    • Temperature: 50–60°C

    • Time: 2–4 hours

    • Yield: 80–88% for the ester intermediate

  • Hydrolysis:

    • Reagents: 2M NaOH (aqueous)

    • Conditions: Reflux for 1–2 hours

    • Yield: 90–95% conversion to acetic acid derivative

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency, safety, and scalability. Continuous flow reactors are employed for the condensation and alkylation steps to maintain precise temperature control and reduce reaction times. Solvent recovery systems, such as distillation towers, are integrated to recycle toluene and THF, minimizing waste. A representative large-scale workflow includes:

Step Equipment Key Parameters
Benzimidazole condensationContinuous stirred-tank reactor (CSTR)120°C, 4-hour residence time
MethylationPlug-flow reactor70°C, 2-hour residence time
ThiolationBatch reactor with H₂S scrubber100°C, 6-hour reaction
Acetic acid couplingCentrifugal partition chromatography50°C, inline pH monitoring

Comparative Analysis of Synthetic Routes

A comparative evaluation of two dominant routes reveals trade-offs between yield and complexity:

Route 1: Sequential Alkylation-Thiolation-Acylation

  • Advantages: High purity (≥98%), suitable for small-scale API production.

  • Disadvantages: Multi-step purification, 65% overall yield.

Route 2: One-Pot Thiolation and Acylation

  • Advantages: Reduced solvent use, 70% overall yield.

  • Disadvantages: Requires specialized catalysts (e.g., Pd/C), higher equipment costs.

Challenges and Optimization Strategies

Challenge 1: Oxidation of Sulfanyl Group
The sulfanyl moiety is prone to oxidation during storage or reaction. Solutions include:

  • Conducting reactions under nitrogen atmosphere.

  • Adding antioxidants like butylated hydroxytoluene (BHT) at 0.1% w/w .

Challenge 2: Byproduct Formation in Acylation
Competing esterification or dimerization can occur. Mitigation strategies:

  • Using excess chloroacetic acid (1.5 equiv).

  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

Análisis De Reacciones Químicas

Types of Reactions

(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding reduced derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Applications

Building Block in Organic Chemistry
This compound serves as a crucial building block in the synthesis of more complex molecules. Its benzoimidazole core allows for various modifications, making it valuable in the development of new chemical entities. It can undergo several chemical reactions, including oxidation and substitution, leading to diverse derivatives with distinct properties.

Reactivity and Mechanism of Action
The reactivity of (1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is primarily attributed to its sulfanyl group, which can be oxidized to form sulfoxides or sulfones. This reactivity is significant for creating derivatives that may exhibit enhanced biological activities or improved pharmacokinetic profiles.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been evaluated in several studies. It has demonstrated the ability to induce apoptosis in cancer cell lines, particularly breast and colon cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and mitochondrial dysfunction, leading to cell death.

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory effects of this compound. It has been shown to reduce inflammation markers in animal models, indicating its potential therapeutic application in treating inflammatory diseases such as arthritis.

Study on Anticancer Activity

A 2022 study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. The study concluded that apoptosis induction was mediated by ROS accumulation and activation of caspase pathways.

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties using a rat model of arthritis. Treatment with this compound resulted in significant reductions in paw swelling and serum levels of pro-inflammatory cytokines compared to control groups, suggesting its potential use in chronic inflammatory conditions.

Mecanismo De Acción

The mechanism of action of (1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl-acetic acid moiety may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Alkyl Substituents

  • Compound : (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrazide
    • Key Differences : Replaces the methyl group with a benzyl substituent, increasing hydrophobicity and steric bulk.
    • Impact : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility. The benzyl group could modulate receptor-binding specificity in biological targets .
  • Compound : (1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid derivatives (e.g., hydrazides with 3-hydroxyphenyl or 2-methoxyphenyl groups)
    • Key Differences : Ethyl substituent provides intermediate steric bulk compared to methyl or benzyl. Additional aryl groups in the hydrazide side chain introduce electron-donating (–OH, –OCH₃) effects.
    • Impact : The ethyl group balances solubility and lipophilicity, while aryl hydrazides enable π-π stacking interactions in enzyme inhibition studies .

Functional Group Modifications

  • Compound: [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid Key Differences: Replaces benzoimidazole with a simpler imidazole ring, eliminating the fused benzene moiety.
  • Compound : [2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid
    • Key Differences : Sulfonyl (–SO₂–) group replaces sulfanyl (–S–), introducing strong electron-withdrawing effects.
    • Impact : Increased acidity (pKa ~1–2) and polarity enhance solubility in polar solvents like DMSO. The sulfonyl group may improve metabolic stability in drug candidates .

Side Chain Modifications

Hydrazide Derivatives

  • Compound : 2-[(1-Benzyl-1H-benzoimidazol-2-yl)sulfanyl]-N′-[(1E)-1-phenylethylidene]acetohydrazide
    • Key Differences : Converts the acetic acid group to a hydrazide with a phenylethylidene moiety.
    • Impact : The hydrazide functionality enables Schiff base formation, useful in coordinating transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic or antimicrobial applications .

Ester and Salt Derivatives

  • Compound : ETHYL 2-([1-BENZYL-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL)ACETATE
    • Key Differences : Ethyl ester replaces the carboxylic acid, and a hydroxymethyl group is added to the imidazole ring.
    • Impact : The ester group improves lipid solubility and oral bioavailability, while the hydroxymethyl group introduces a site for further functionalization .
  • Compound : 2-{[(1H-imidazol-2-yl)methyl]sulfanyl}acetic acid hydrochloride
    • Key Differences : Hydrochloride salt form and imidazole-methyl-sulfanyl linkage.
    • Impact : The hydrochloride salt enhances aqueous solubility, favoring pharmaceutical formulations .

Electronic and Steric Effects

  • Compound : (5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
    • Key Differences : Methoxy (–OCH₃) group at the 5-position of the benzoimidazole ring.
    • Impact : Electron-donating methoxy group increases electron density on the ring, altering redox properties and interaction with electron-deficient targets .
  • Compound: 2-{[1-(3-chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid Key Differences: Chloro and methyl substituents on the phenyl ring.

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents/Modifications Notable Properties/Applications References
This compound C₁₀H₁₀N₂O₂S 222.27 Methyl, sulfanylacetic acid Precursor for hydrazides, metal complexes
(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrazide C₂₃H₂₀N₄O₂S 416.50 Benzyl, phenylethylidene hydrazide Antimicrobial agents, metal coordination
[2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid C₁₀H₁₀N₂O₄S 254.26 Methylsulfonyl, acetic acid High solubility in DMSO, drug discovery
(5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid C₁₀H₁₀N₂O₃S 238.27 5-methoxy, sulfanylacetic acid Enhanced electron density, redox studies
ETHYL 2-([1-BENZYL-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL)ACETATE C₁₅H₁₈N₂O₃S 306.38 Ethyl ester, hydroxymethyl Prodrug design, ester hydrolysis studies

Actividad Biológica

(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid, a compound belonging to the benzimidazole class, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzimidazole core with a methyl group and a sulfanyl acetic acid moiety. This unique arrangement contributes to its biological activity.

Molecular Formula : C₉H₈N₂O₂S
Molecular Weight : 196.24 g/mol

Biological Activity Overview

Research indicates that benzimidazole derivatives, including this compound, exhibit a wide range of biological activities:

  • Anticancer Activity : Several studies have reported the antiproliferative effects of benzimidazole derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown significant growth inhibition in HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines .
  • Antimicrobial Properties : Benzimidazole derivatives are known for their antibacterial and antifungal activities. Compounds with similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria, as well as various fungal strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural Feature Effect on Activity
Benzimidazole coreEssential for anticancer and antimicrobial activity
Sulfanyl groupEnhances interaction with biological targets
Methyl substitutionModulates lipophilicity and bioavailability

Research indicates that modifications to the benzimidazole ring or the sulfanyl group can significantly alter the compound's potency and selectivity against various biological targets .

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylbenzimidazole with appropriate sulfanylated acetic acid derivatives. The synthetic route often includes:

  • Formation of the Benzimidazole Core : Using standard methods such as condensation reactions.
  • Introduction of the Sulfanyl Group : Employing thiol-based reagents to attach the sulfanyl moiety.
  • Acetylation : Finalizing the structure through acetylation reactions.

This approach allows for the efficient production of the compound while enabling further modifications for enhanced activity .

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Anticancer Studies : In vitro assays demonstrated that this compound significantly inhibits cell proliferation in multiple cancer cell lines, with IC50 values indicating potent activity .
  • Antimicrobial Tests : The compound exhibited broad-spectrum antimicrobial activity, outperforming standard reference drugs in several assays against pathogenic bacteria and fungi .

Case Studies

Several case studies illustrate the efficacy of benzimidazole derivatives in clinical settings:

  • Case Study 1 : A derivative similar to this compound was tested in a Phase II clinical trial for breast cancer treatment, showing promising results in tumor reduction.
  • Case Study 2 : In a study evaluating antimicrobial properties, a related compound demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent .

Q & A

Q. What strategies improve the compound’s stability in aqueous buffers for long-term studies?

  • Stabilization :
  • Store solutions at –20°C in amber vials to prevent photodegradation.
  • Add antioxidants (e.g., 0.1% ascorbic acid) to inhibit sulfanyl group oxidation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.